Boc-L-3,3-Diphenylalanine (CAS: 138662-63-2) is a highly sterically hindered, unnatural amino acid building block utilized in solid-phase peptide synthesis (SPPS). Featuring a bivalent gem-diphenyl group at the beta-carbon, this compound is procured to force rigid backbone conformations—such as beta-turns—and to introduce steric shielding against proteolytic enzymes [1]. Unlike its Fmoc-protected counterpart, the tert-butyloxycarbonyl (Boc) protection strategy permits the orthogonal synthesis of base-labile peptidomimetics, making it a critical precursor for complex therapeutic peptides and macrocycles requiring acidic deprotection workflows.
Procuring generic mono-aryl substitutes, such as Boc-L-Phenylalanine (Boc-Phe-OH), fails to replicate the bivalent steric bulk of the 3,3-diphenyl moiety, resulting in a measurable loss of conformational restriction and a failure to engage dual-pocket (e.g., simultaneous pi-cation and hydrophobic) receptor interactions[1]. Furthermore, substituting with Fmoc-L-3,3-Diphenylalanine is non-viable in synthetic routes involving base-sensitive residues (such as depsipeptides), as the repetitive piperidine treatments required for Fmoc deprotection degrade the growing chain, a process failure entirely avoided by utilizing the TFA-mediated Boc chemistry of this specific compound .
In the optimization of EphA2-selective bicyclic peptides, substituting a standard mono-aryl residue with 3,3-diphenylalanine (Dip) enables simultaneous engagement of a pi-cation interaction (with Arg159) and a hydrophobic interaction (with Met59), yielding a 4-fold increase in binding affinity [1].
| Evidence Dimension | Target binding affinity (EphA2 receptor model) |
| Target Compound Data | Dip-substituted bicycle (BCY6121) exhibits enhanced dual-pocket engagement |
| Comparator Or Baseline | Mono-aryl amino acid baseline |
| Quantified Difference | 4-fold increase in receptor binding affinity |
| Conditions | In vitro binding assays for EphA2-targeting bicyclic peptide ligands |
Justifies the procurement of this bivalent unnatural amino acid over standard mono-aryl alternatives to quantitatively optimize the potency of peptide therapeutics.
The gem-diphenyl substitution at the beta-carbon of the Dip residue restricts backbone dihedral angles, strongly favoring the formation of rigid beta-turns or 3_10 helices compared to the flexible backbones of natural aliphatic or mono-aromatic amino acids [1].
| Evidence Dimension | Dihedral angle restriction and secondary structure formation |
| Target Compound Data | 3,3-Diphenylalanine induces constrained beta-turn/3_10 helix secondary structures |
| Comparator Or Baseline | Natural L-amino acids (e.g., Phenylalanine) which permit flexible backbone conformations |
| Quantified Difference | Pre-organizes the peptide backbone, reducing the entropic penalty of binding and stabilizing macrocyclic loop structures |
| Conditions | Structural characterization of scaffold-tethered bicyclic peptides |
Crucial for material selection when designing rigid macrocycles that require strict pre-organized binding conformations to achieve target selectivity.
Incorporating the bulky 3,3-diphenylalanine residue into peptide sequences provides significant steric shielding of the peptide backbone, effectively blocking exopeptidase access and extending half-lives in rat intestinal perfusate assays compared to parent peptides lacking this bivalent bulk[1].
| Evidence Dimension | Enzymatic degradation half-life |
| Target Compound Data | Dip-containing peptides exhibit extended enzymatic degradation half-lives |
| Comparator Or Baseline | Parent peptides utilizing standard aromatic residues (e.g., Trp or Phe) |
| Quantified Difference | Multi-fold extension in perfusate half-life due to the steric blockade of carboxypeptidase activity |
| Conditions | In vitro protease incubation and rat intestinal perfusate stability assays |
Essential for formulating orally bioavailable or long-acting systemic peptide drugs where rapid proteolytic clearance is the primary failure mode.
For the synthesis of depsipeptides or sequences with base-labile side chains, Boc-L-3,3-Diphenylalanine allows for iterative chain elongation using acidic (TFA) deprotection, avoiding the near-total cleavage of sensitive ester linkages that occurs under the 20% piperidine conditions required for Fmoc-L-3,3-Diphenylalanine deprotection .
| Evidence Dimension | Compatibility with base-sensitive functional groups (e.g., depsipeptides) |
| Target Compound Data | Boc-L-3,3-Diphenylalanine (TFA deprotection) yields 100% retention of base-labile linkages |
| Comparator Or Baseline | Fmoc-L-3,3-Diphenylalanine (Piperidine deprotection) causes rapid hydrolysis/aminolysis of base-sensitive groups |
| Quantified Difference | Complete preservation of base-sensitive functional groups versus near-total degradation during coupling cycles |
| Conditions | Solid-phase peptide synthesis (SPPS) iterative coupling cycles |
Dictates the procurement of the Boc-protected variant for specialized synthetic workflows where Fmoc chemistry is chemically destructive.
Boc-L-3,3-Diphenylalanine is the required precursor for introducing a bulky, conformationally restrictive Dip residue into peptides containing ester bonds or base-sensitive modifications. The TFA-mediated Boc deprotection avoids the destructive piperidine treatments used in Fmoc chemistry, ensuring high-yield recovery of the intact mimetic .
In the development of constrained bicyclic peptides, the bivalent phenyl rings of the Dip residue are utilized to simultaneously engage multiple sub-pockets (e.g., pi-cation and hydrophobic interactions). This dual engagement provides a quantifiable 4-fold boost in target affinity over mono-aryl substitutes in established receptor models [1].
By incorporating the extreme steric bulk of the 3,3-diphenyl moiety near cleavage-susceptible sites, formulators effectively shield the peptide backbone from carboxypeptidases. This application is critical for extending the biological half-life of peptide drugs in serum or intestinal environments where standard amino acids are rapidly degraded [2].
Irritant